

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

structure and synthesis

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Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B1395776

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Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs.^[1] The deliberate introduction of fluorine-containing substituents is a cornerstone of modern drug design, used to fine-tune a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles.^{[3][4]}

- The Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent and a bioisostere of a methyl group, but with significantly different electronic properties.^[2] Its high electronegativity can lower the basicity of the pyridine nitrogen, reducing potential off-target interactions. Furthermore, the C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic oxidation, which can prolong the in-vivo half-life of a drug candidate.^{[1][4]}
- The Fluoro Group (-F): As the most electronegative element, a single fluorine atom can have profound effects on a molecule's conformation and electronic distribution. When placed at the 3-position of a pyridine ring, it can influence the molecule's metabolic stability and receptor binding interactions without adding significant steric bulk.^[1]

The combination of these two groups in **3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one** creates a valuable and versatile building block for constructing complex pharmaceutical

intermediates, such as those related to antiviral medications like Doravirine.[\[5\]](#)

Structure and Physicochemical Properties

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one is a pyridinone derivative, meaning it contains a pyridine ring with a carbonyl group. It exists in tautomeric equilibrium with its aromatic alcohol isomer, 3-fluoro-4-(trifluoromethyl)pyridin-2-ol. The pyridinone form is generally the more stable tautomer.

Caption: Tautomeric equilibrium of the target compound.

Physicochemical Data Summary

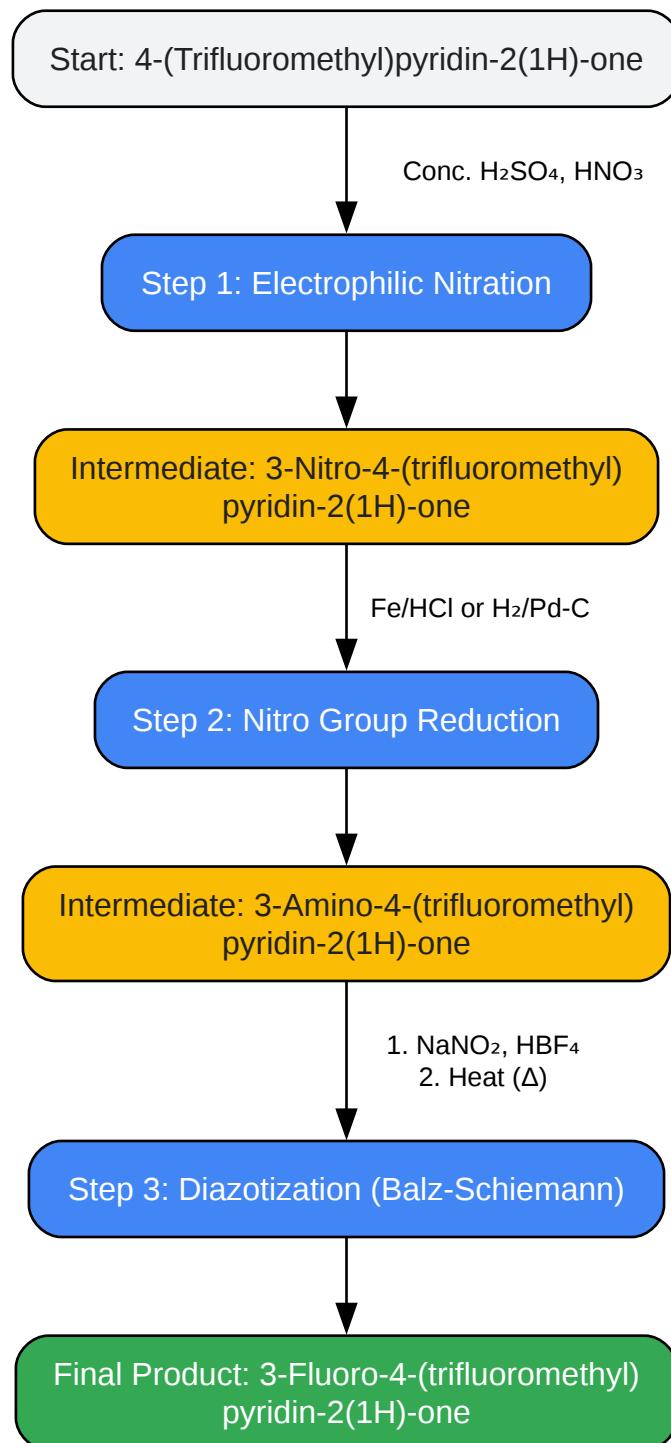
The key identifying and physical properties of **3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one** are summarized below.

Property	Value	Reference
CAS Number	1227594-89-9	[5] [6]
Molecular Formula	C ₆ H ₃ F ₄ NO	[5]
Molecular Weight	181.09 g/mol	[5]
Appearance	Off-white to white solid (predicted)	Inferred from similar compounds [7] [8]
Storage	Sealed in dry, room temperature	[5]
Classification	Heterocyclic Building Block, Pharmaceutical Intermediate	[5]

Synthesis of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

A direct, published synthesis for this specific molecule is not readily available in the literature. However, a robust and scientifically sound synthetic route can be designed by combining established methods for the synthesis of fluorinated and trifluoromethylated pyridinones. The

proposed strategy involves a multi-step sequence starting from the commercially available 4-(trifluoromethyl)pyridin-2(1H)-one.



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Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Starting Material: 4-(Trifluoromethyl)pyridin-2(1H)-one (CAS: 50650-59-4)[7]

Step 1: Nitration to form 3-Nitro-4-(trifluoromethyl)pyridin-2(1H)-one

This step introduces a nitro group at the 3-position, which is activated for electrophilic substitution by the electron-donating character of the hydroxyl/amide group.

- Protocol:

- To a flask cooled to 0 °C in an ice bath, slowly add 4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in portions to concentrated sulfuric acid (5-10 vol).
- Once dissolution is complete, slowly add fuming nitric acid (1.5 eq) dropwise, ensuring the internal temperature remains below 5 °C. The use of concentrated sulfuric acid is critical as it protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).
- After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS for the consumption of starting material.[9]
- Carefully quench the reaction by pouring it onto crushed ice.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.
- The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-nitro-4-(trifluoromethyl)pyridin-2(1H)-one.

Step 2: Reduction to form 3-Amino-4-(trifluoromethyl)pyridin-2(1H)-one

The nitro group is reduced to a primary amine, which is the precursor for the subsequent diazotization-fluorination reaction.

- Protocol (Method A - Catalytic Hydrogenation):

- Dissolve the nitro-intermediate (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

- Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).
- Pressurize the vessel with hydrogen gas (H_2) to 50 psi and stir vigorously at room temperature until the reaction is complete (typically 4-12 hours).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the amino-pyridinone.
- Protocol (Method B - Metal-Acid Reduction):
 - Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and water.
 - Add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl).
 - Heat the mixture to reflux (70-80 °C) for 2-4 hours.
 - Cool the reaction, neutralize with sodium carbonate, and filter through Celite.
 - Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.

Step 3: Balz-Schiemann Reaction to form **3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one**

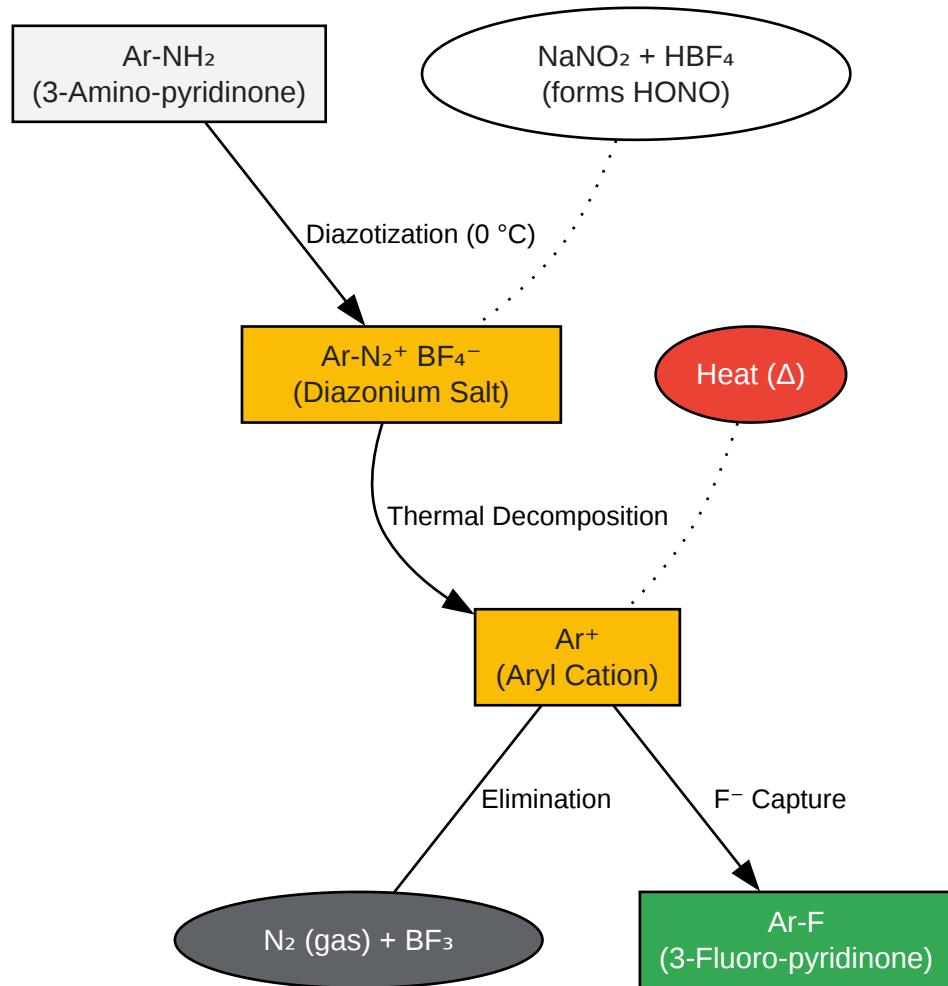
This is the key fluorination step. The amino group is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to install the fluorine atom.

- Protocol:
 - Suspend the amino-pyridinone intermediate (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF_4) at 0 °C.
 - Slowly add a solution of sodium nitrite ($NaNO_2$, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. This in-situ formation of nitrous acid converts the primary amine into a diazonium tetrafluoroborate salt, which often precipitates from the solution.
 - Stir the resulting suspension for 30-60 minutes at 0 °C.

- Collect the diazonium salt by filtration, wash with cold diethyl ether, and dry carefully under a stream of nitrogen. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.
- Gently heat the dry diazonium salt in an inert solvent (e.g., toluene or hexane) or neat until nitrogen evolution ceases. This thermal decomposition expels N_2 gas and generates a pyridyl cation, which is then captured by a fluoride ion from the BF_4^- counterion.^[10]
- After cooling, purify the crude product by column chromatography on silica gel to afford the final product, **3-fluoro-4-(trifluoromethyl)pyridin-2(1H)-one**.

Mechanistic Insights: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. The mechanism proceeds through distinct stages.



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Caption: Simplified mechanism of the Balz-Schiemann reaction.

- **Diazotization:** The primary amino group reacts with nitrous acid (formed *in situ* from NaNO_2 and HBF_4) to generate a diazonium salt (Ar-N_2^+).
- **Decomposition:** Upon heating, the diazonium salt undergoes thermal decomposition, releasing a molecule of nitrogen gas (N_2), which is a highly stable leaving group and the thermodynamic driving force for the reaction. This process generates a high-energy aryl cation intermediate.
- **Fluoride Capture:** The aryl cation is immediately captured by a fluoride anion (F^-) from the tetrafluoroborate (BF_4^-) counterion, forming the stable C-F bond and completing the synthesis.

Conclusion and Outlook

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one represents a confluence of desirable structural motifs for modern chemical research. Its synthesis, while requiring a multi-step approach, relies on well-understood and scalable chemical transformations. The outlined protocol provides a reliable pathway for researchers to access this valuable building block. As the demand for more sophisticated and precisely functionalized heterocyclic compounds continues to grow in drug discovery and materials science, molecules like this will play an increasingly critical role in the development of next-generation technologies and therapeutics.

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